molecular formula C43H72O14 B1261949 saikosaponin B3 CAS No. 58316-42-0

saikosaponin B3

Cat. No. B1261949
CAS RN: 58316-42-0
M. Wt: 813 g/mol
InChI Key: GLQYFMRUYWFXGT-ZGFARVGISA-N
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Description

Synthesis Analysis

The synthesis of saikosaponins, including saikosaponin A (SSa) and D (SSd), has been achieved through methods featuring the preparation of aglycones from oleanolic acid, regioselective glycosylation to construct β-(1→3)-linked disaccharide fragments, and efficient gold(I)-catalyzed glycosylation for glycan installation on the aglycones (Wang et al., 2021).

Molecular Structure Analysis

Saikosaponins are characterized by their complex glycosidic structures. For example, the mass spectrometric fragmentation pathways and UV spectral features of saikosaponins have been systematically studied, revealing characteristic ions that can be used for the identification of these compounds (Liu et al., 2021).

Chemical Reactions and Properties

The chemical properties of saikosaponins are influenced by their structural features such as the presence of carbonyl groups (C=O) in the aglycone, which contribute to their biological activities. The study of degradation products of saikosaponin A under acid hydrolytic conditions has helped elucidate the structural transformation pathways of these compounds (Li et al., 2016).

Physical Properties Analysis

The solubilization of saikosaponin-a with hemslosides Ma2 and Ma3, bisdesmosides of oleanolic acid isolated from Chinese folk medicine, significantly increased the water solubility of saikosaponin-a. This discovery highlights the importance of understanding the physical properties of saikosaponins for enhancing their biomedical applications (Morita et al., 1986).

Chemical Properties Analysis

Saikosaponins, through their diverse chemical structures, interact with biological systems in various ways. For instance, saikosaponin b2 has been found to inhibit the proliferation of B16 melanoma cells, suggesting a mechanism involving the down-regulation of protein kinase C (PKC) activity (Zong et al., 1996). Moreover, the structure-activity relationship study of saikosaponins for Na+, K(+)-ATPase inhibiting action indicates the importance of specific chemical structures for their inhibitory activity (Zhou et al., 1996).

Scientific Research Applications

  • Central Nervous System Protection

    • Saikosaponins have been found to have protective effects on the central nervous system .
    • The outcomes of these studies suggest that saikosaponins may have potential therapeutic effects for various neurological conditions .
  • Liver Protection

    • Saikosaponins have been shown to have hepatoprotective effects .
    • The results suggest that saikosaponins may help protect the liver from various forms of damage .
  • Antivirus

    • Saikosaponins have been found to have antiviral properties .
    • The outcomes suggest that saikosaponins may be effective against various types of viruses .
  • Anti-tumor

    • Saikosaponins have been found to have anti-tumor effects .
    • The results suggest that saikosaponins may inhibit cell proliferation and induce apoptosis and autophagy .
  • Anti-inflammation

    • Saikosaponins have been found to have anti-inflammatory effects .
    • The outcomes suggest that saikosaponins may modulate cytokine and reactive oxygen species (ROS) production and lipid metabolism .
  • Immune Regulation

    • Saikosaponins have been found to have immune regulation functions .
    • The outcomes suggest that saikosaponins may have potential therapeutic effects for various immune-related conditions .
  • Hormone-like Effects

    • Saikosaponins have been found to have hormone-like effects .
    • The outcomes suggest that saikosaponins may have potential therapeutic effects for various hormone-related conditions .
  • Anti-allergic

    • Saikosaponins have been found to have anti-allergic properties .
    • The outcomes suggest that saikosaponins may be effective against various types of allergies .
  • Anti-addiction

    • Some studies suggest that saikosaponins may have potential for use as anti-addiction treatments .
    • The outcomes suggest that saikosaponins may help with addiction-related conditions .
  • Anxiolytic and Antidepressant

    • Saikosaponins have been found to have anxiolytic and antidepressant effects .
    • The outcomes suggest that saikosaponins may be effective against anxiety and depression .

Safety And Hazards

Saikosaponin B3 is a potent active pharmaceutical ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is considered a moderate to severe irritant to the skin and eyes .

Future Directions

Saikosaponins, including saikosaponin B3, have attracted increasing attention due to their broad activity and favorable safety profile . Future research is expected to focus on the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYFMRUYWFXGT-ZGFARVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316913
Record name Saikosaponin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

saikosaponin B3

CAS RN

58316-42-0
Record name Saikosaponin B3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58316-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saikosaponin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
58
Citations
A Shimaoka, S Seo, H Minato - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… We wish to name compound (XXI) saikosaponin b3. As a crude saikosaponin a fraction shows slight UV absorption due to a heteroannular diene system, compound (XXII) may occur in …
Number of citations: 69 pubs.rsc.org
H Liang, Y Zhao, H Qiu, J Huang… - Yao xue xue bao= Acta …, 1998 - europepmc.org
… In addition, six known saikosaponins were isolated and characterized as saikosaponin a, saikosaponin d, saikosaponin c, saikosaponin f, saikosaponin b3 and saikosaponin b2. All …
Number of citations: 17 europepmc.org
J Lee, DH Yang, JH Suh, U Kim, HY Eom, J Kim… - … of Chromatography B, 2011 - Elsevier
A simple, rapid and robust high performance liquid chromatography-evaporative light scattering detection (HPLC-ELSD) method was established for the species discrimination and …
Number of citations: 28 www.sciencedirect.com
WH Park, S Kang, Y Piao, CJ Pak, MS Oh, J Kim… - Journal of …, 2015 - Elsevier
… HPLC analysis showed that the BFE contained saikosaponin C, SD (0.41 mg/g, 0.041%), and saikosaponin A as the major saponins, and saikosaponin B3 (SB3) and saikosaponin B4 (…
Number of citations: 61 www.sciencedirect.com
M Hashimoto, K Inada, H Ohminami, Y Kimura… - Planta …, 1985 - thieme-connect.com
Liver tyrosine aminotransferase activity is known to be induced by administration of steroids to adrenalectomized rats. When saikosaponin a, b 1, b 2, b 3, b 4, c, d or f was injected …
Number of citations: 8 www.thieme-connect.com
JE Shin, HJ Kim, KR Kim, SK Lee, J Park… - Evidence-Based …, 2015 - hindawi.com
Many osteopenic disorders, including a postmenopausal osteoporosis and lytic bone metastasis in breast and prostate cancers, are linked with a hyperosteoclast activity due to …
Number of citations: 10 www.hindawi.com
KJ Lee, MY Xu, O Shehzad, EK Seo… - Journal of separation …, 2014 - Wiley Online Library
A separation method using counter current chromatography coupled with an evaporative light‐scattering detection system was developed to purify five triterpenoid saponins from the …
N Ebata, K Nakajima, K Hayashi, M Okada, M Maruno - Phytochemistry, 1996 - Elsevier
… saikosaponin b3, but not in 11. By comparing the Iac chemical shifts of 11 with those of saikosaponin b3… -11 of the aglycone moiety of saikosaponin b3. On acid treatment with acetic acid…
Number of citations: 80 www.sciencedirect.com
LX Xiao, HN Zhou, ZY Jiao - Current Cancer Drug Targets, 2023 - ingentaconnect.com
… Saikosaponin A, C and D have the same structural skeleton, saikosaponin B1 and B2 have the same structural skeleton, and saikosaponin B3 and B4 have the same structural skeleton. …
Number of citations: 1 www.ingentaconnect.com
H Matsuda, T Murakami, K Ninomiya, M Inadzuki… - Bioorganic & medicinal …, 1997 - Elsevier
… As shown in Table 2, bupleurosides III (1), VI (2), IX (4), and XIII (5) and saikosaponin b3 (18) were found to exhibit the inhibitory activity. On the other hand, the saponins having the 13~,…
Number of citations: 74 www.sciencedirect.com

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